molecular formula C18H19N5O5S B2384037 N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide CAS No. 952848-29-2

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide

Cat. No. B2384037
M. Wt: 417.44
InChI Key: SATGIGVDRPEAEG-UHFFFAOYSA-N
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Description

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has a wide spectrum of biological activities and therapeutic potential . The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .


Molecular Structure Analysis

Isoxazole constitutes an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades . Trogu et al. (2012) discovered a faster and efficient method for preparation of 3,5-disubstituted isoxazoles by base catalyzed condensation reactions of nitroacetic esters with dipolarophiles in the presence of water instead of chloroform .

Scientific Research Applications

Medicinal Chemistry Applications

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide and related compounds have been explored for their potential in medicinal chemistry, particularly in the development of new pharmaceuticals. The structural components of this compound, such as the isoxazole and oxadiazole rings, are known for their presence in molecules with significant biological activities. For instance, isoxazole clubbed with 1,3,4-oxadiazole derivatives have been synthesized and evaluated for antimicrobial and antitubercular activities, showcasing the potential of these scaffolds in drug development (Shingare et al., 2018).

Enzyme Inhibition

Compounds containing isoxazole and oxadiazole moieties have been investigated for their enzyme inhibitory properties, which is crucial for therapeutic applications. For example, N-β-D-glucopyranosyl aryl-substituted oxadiazolecarboxamides have been synthesized and evaluated as inhibitors of glycogen phosphorylase, an enzyme involved in glucose regulation. This research provides insights into the design of enzyme inhibitors for potential therapeutic use (Polyak et al., 2013).

Synthesis of Bioactive Molecules

The synthesis and characterization of compounds with isoxazole and oxadiazole scaffolds have been a focus in the search for new bioactive molecules. These compounds have been synthesized using various chemical methods and evaluated for their biological activities, including antimicrobial and antitubercular properties. This area of research is vital for the discovery of novel compounds with potential therapeutic applications (Gezginci et al., 1998).

Future Directions

Isoxazole is a potent nucleus as a rich source of new compounds having promising biological activities . It is highly desirable to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .

properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O5S/c1-12-2-4-14(5-3-12)29(25,26)23-10-7-13(8-11-23)16(24)20-18-22-21-17(27-18)15-6-9-19-28-15/h2-6,9,13H,7-8,10-11H2,1H3,(H,20,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATGIGVDRPEAEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NN=C(O3)C4=CC=NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide

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